n-Octyl-beta-D-maltopyranoside
Overview
Description
N-Octyl-beta-D-maltopyranoside (NOMP) is a commonly used detergent in biochemical and physiological research. It is a nonionic surfactant, which is a type of surfactant that does not contain any ionic groups. NOMP is a sugar-based detergent that is used to solubilize membrane proteins, stabilize proteins, and reduce non-specific binding of proteins to surfaces. NOMP is also used in cell culture, biochemistry, and molecular biology research.
Scientific Research Applications
Detergent Properties and Effects on Membrane Proteins
- n-Octyl-beta-D-maltopyranoside is effective as a nonionic solubilizing agent for membrane proteins, showing advantages such as ease of removal by dialysis and simple structure for synthesis of analogues. It's particularly useful in studying detergent-sensitive activity of proteins like cytochrome c oxidase (Rosevear et al., 1980).
Stability and Cost-Effectiveness
- This compound is noted for its stability and cost-effectiveness in the synthesis, compared to its analogues. Its nonionic nature ensures no inactivation of proteins post-solubilization, making it suitable for membrane biochemistry (Saito & Tsuchiya, 1984).
Use in Reconstitution and Crystallization of Membrane Proteins
- It facilitates the solubilization and reconstitution of membrane proteins into liposomes, proving more effective and reproducible than other detergents in such processes. Its properties make it a choice candidate for membrane protein biochemistry (Tsuchiya & Saito, 1984).
Enhancement in Two-Dimensional Crystallization
- The detergent is instrumental in enhancing the size of reconstituted membrane structures in two-dimensional crystallization trials of various membrane proteins, contributing significantly to the structural analysis of these proteins (Chami et al., 2001).
Phase Changes and Monolayer Behavior
- It exhibits interesting behavior in phase changes from gaseous to liquid-expanded monolayer states. The transitions observed at low concentrations and surface pressures suggest its potential utility in the study of surface chemistry and monolayer properties (Kumpulainen et al., 2005).
Absorption Enhancing Abilities
- In medical research, specifically regarding drug delivery, it's been assessed for its absorption-enhancing abilities, showing potential in improving the rectal absorption of certain compounds (Murakami et al., 1992).
Interfacial Behavior on Hydrophobic Interfaces
- Theinteraction of n-Octyl-beta-D-maltopyranoside with hydrophobic interfaces has been studied, revealing insights into its impact on surface properties, elasticity, and stability. Such findings are crucial for understanding its behavior in various industrial and biochemical applications (Persson et al., 2002).
Interaction with Lipid Membranes
- This compound is used for the purification, reconstitution, and crystallization of membrane proteins. Studies on its thermodynamic properties when interacting with lipid membranes provide valuable insights for its use in membrane biology (Wenk & Seelig, 1997).
Use in Enzymatic Synthesis
- It has been employed in the enzymatic synthesis of certain compounds, demonstrating its utility in biotechnological applications and the enhancement of biochemical reactions (Bae et al., 2011).
Inhibitory Activity in Biological Systems
- n-Octyl-beta-D-maltopyranoside has been used as a competitive inhibitor in various biological systems, providing a model for studying the interactions of detergents with biological membranes and transport systems (Vincenzini et al., 1987).
Analysis of Hemolytic Activity
- The hemolytic activity of n-Octyl-beta-D-maltopyranoside and related compounds has been analyzed, offering insights into their biocompatibility and potential side effects, which is critical in pharmaceutical applications (Söderlind & Karlsson, 2006).
Lyotropic and Thermotropic Behavior
- Research on the lyotropic and thermotropic behavior of alkylglucosides, including n-Octyl-beta-D-maltopyranoside, provides valuable information on the phase transitions and thermal properties of these compounds, applicable in various scientific fields (Bonicelli et al., 1998).
Antileishmanial Activity
- Studies on its derivatives show potential antileishmanial activity, highlighting its potential use in developing treatments for parasitic infections (Suleman et al., 2014).
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-octoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-19-17(27)15(25)18(12(10-22)30-19)31-20-16(26)14(24)13(23)11(9-21)29-20/h11-27H,2-10H2,1H3/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASIZQYHVMQQKI-OIIXUNCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231775 | |
Record name | Octyl maltopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Octyl-beta-D-maltopyranoside | |
CAS RN |
82494-08-4 | |
Record name | Octyl maltopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082494084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl maltopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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